2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a pyridin-2-yl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as pyridin-2-amine, under dehydrating conditions.
Functional Group Introduction: The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the benzamide with methanol in the presence of a strong acid catalyst.
Final Assembly: The final step involves coupling the functionalized benzamide with pyridin-2-ylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzoic acid
- 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)aniline
- 2-methoxy-4-(methylsulfanyl)-N-(pyridin-3-yl)benzamide
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-9-10(19-2)6-7-11(12)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNPJRFFICRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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